Cas no 1852937-97-3 (4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid)
![4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid structure](https://ja.kuujia.com/images/noimg.png)
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid
-
- MDL: MFCD30344863
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304711-0.05g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95.0% | 0.05g |
$315.0 | 2025-03-19 | |
Enamine | EN300-304711-1g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 1g |
$1357.0 | 2023-09-05 | |
1PlusChem | 1P01B6TA-50mg |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 50mg |
$385.00 | 2025-03-19 | |
1PlusChem | 1P01B6TA-500mg |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 500mg |
$1211.00 | 2025-03-19 | |
1PlusChem | 1P01B6TA-250mg |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 250mg |
$782.00 | 2025-03-19 | |
A2B Chem LLC | AW00862-100mg |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 100mg |
$530.00 | 2024-04-20 | |
A2B Chem LLC | AW00862-1g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 1g |
$1464.00 | 2024-04-20 | |
Enamine | EN300-304711-1.0g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029651-1g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 1g |
¥6755.0 | 2023-02-27 | |
Ambeed | A1090169-1g |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid |
1852937-97-3 | 95% | 1g |
$984.0 | 2024-04-22 |
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acidに関する追加情報
Professional Introduction to 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic Acid (CAS No. 1852937-97-3)
4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1852937-97-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a benzoic acid core substituted with a complex azetidinylmethylamino group, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.
The structural motif of 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid combines the well-known pharmacophoric properties of benzoic acid derivatives with the unique conformational flexibility provided by the azetidine ring. The presence of the 1-methylazetidin-3-yl moiety introduces a chiral center, which can be exploited to develop enantiomerically pure compounds with tailored biological responses. This feature is particularly relevant in modern drug design, where stereochemical specificity often dictates efficacy and safety profiles.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse biological activities. These compounds have been investigated for their potential roles in modulating various cellular processes, including inflammation, pain perception, and metabolic regulation. The azetidine ring, a five-membered heterocycle with a nitrogen atom, is known to enhance binding affinity and selectivity in drug interactions. This structural feature makes 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid a promising scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid is its potential application in the treatment of inflammatory diseases. Benzoic acid derivatives have shown anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. The addition of the azetidine ring may further enhance these effects by improving solubility and cell membrane permeability, thereby increasing bioavailability.
Furthermore, the compound's structure suggests potential interactions with receptors and enzymes involved in pain signaling pathways. For instance, studies have indicated that benzoic acid derivatives can modulate the activity of transient receptor potential (TRP) channels, which are critical for transmitting pain signals. The unique substitution pattern in 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid may allow it to selectively target specific TRP subtypes, offering a novel approach to pain management.
The pharmacokinetic profile of 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid is also an area of active investigation. Preliminary studies suggest that the compound exhibits moderate oral bioavailability and a reasonable half-life, making it suitable for repeated dosing regimens. Additionally, its metabolic stability appears to be favorable, with no significant degradation observed under standard liver microsome conditions. These properties are crucial for developing a drug candidate that can be administered safely and effectively over extended periods.
In vitro studies have begun to explore the mechanism of action of 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid. Initial results indicate that the compound can inhibit the activity of certain proteases involved in inflammatory pathways without affecting other related enzymes. This selective inhibition suggests that the compound may have fewer side effects compared to existing therapeutics. Further research is needed to fully elucidate its mode of action and identify any potential off-target effects.
The synthesis of 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step reactions, including functional group transformations and protecting group strategies. However, recent advances in catalytic methods have made it possible to streamline these processes, reducing both reaction times and waste generation. These innovations are essential for scaling up production while maintaining high purity standards.
The future prospects for 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. As more data becomes available on its biological activity and safety profile, this compound could emerge as a lead candidate for further development into a novel therapeutic agent.
In conclusion, 4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid (CAS No. 1852937-97-3) represents an exciting opportunity in medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable compound for drug discovery efforts aimed at treating inflammatory diseases and other conditions. With continued research and development, this molecule has the potential to contribute significantly to advancements in human health.
1852937-97-3 (4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid) 関連製品
- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)
- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 213382-05-9(2,3-Dichloropropiophenone)
- 2059935-22-5(3-(2,4-dimethylcyclohexyl)aniline)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 1803589-37-8(sulfuric acid)
- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)
- 85319-77-3(Benzaanthracene-11-acetic Acid)
